molecular formula C16H26N4O2S2 B142647 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea CAS No. 137783-17-6

1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea

Cat. No. B142647
M. Wt: 370.5 g/mol
InChI Key: HACAXCYSHKSNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea, also known as PNU-74654, is a small molecule inhibitor of the DNA damage response protein, Ataxia Telangiectasia and Rad3-related protein (ATR). This molecule has been studied for its potential applications in cancer therapy and other diseases related to DNA damage.

Mechanism Of Action

1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea inhibits the ATR protein, which is involved in the DNA damage response pathway. This pathway is activated in response to DNA damage, and helps to repair the damage or induce cell death if the damage is too severe. By inhibiting ATR, 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea prevents the repair of DNA damage, leading to cell death.

Biochemical And Physiological Effects

1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea has been shown to induce cell death in cancer cells, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on the DNA damage response pathway, compared to normal cells. 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea has also been shown to enhance the effectiveness of radiation and chemotherapy, by sensitizing cancer cells to these treatments.

Advantages And Limitations For Lab Experiments

One advantage of 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its potential use in combination with other cancer drugs, to enhance their effectiveness. However, the limitations of 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea include its relatively low potency and its limited solubility in water, which can affect its bioavailability.

Future Directions

Future research on 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea could focus on improving its potency and bioavailability, as well as identifying new applications for this molecule in other diseases related to DNA damage. Other potential directions could include the development of new combination therapies, using 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea in combination with other cancer drugs or immunotherapies. Finally, further studies could investigate the potential side effects of 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea, to ensure its safety for use in humans.

Scientific Research Applications

1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea has been extensively studied for its potential applications in cancer therapy. It has been shown to sensitize cancer cells to radiation and chemotherapy, by inhibiting the DNA damage response pathway. This molecule has also been studied for its potential use in combination with other cancer drugs, to enhance their effectiveness.

properties

CAS RN

137783-17-6

Product Name

1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea

Molecular Formula

C16H26N4O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

1-[4-(cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea

InChI

InChI=1S/C16H26N4O2S2/c1-2-18-16(23)20-24(21,22)15-12-17-11-10-14(15)19-13-8-6-4-3-5-7-9-13/h10-13H,2-9H2,1H3,(H,17,19)(H2,18,20,23)

InChI Key

HACAXCYSHKSNPR-UHFFFAOYSA-N

SMILES

CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2

Canonical SMILES

CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2

Other CAS RN

137783-17-6

synonyms

BM 20
BM-20

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure is identical to that of Example 5, using (4-(cyclooctylamino)pyrid-3-yl)sulfonamide and ethylisothiocyanate as the starting materials. Yield is similar. Melting point: 196°-198° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.